5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride
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Description
The compound “5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride” seems to be a complex organic molecule that likely contains a piperidine ring and a 1,2,4-triazole ring . Compounds containing these structural frameworks have been widely studied and demonstrated to exhibit a wide range of pharmacological properties .
Synthesis Analysis
While specific synthesis methods for “5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride” were not found, similar compounds have been synthesized in the literature. For instance, a series of 1,2,3-triazole compounds possessing a 1,2,4-oxadiazole ring were efficiently synthesized .
Scientific Research Applications
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Research has shown the synthesis of novel 1,2,4-triazole derivatives, including those involving piperidine components, and their evaluation for antimicrobial activities. Some of these derivatives exhibited moderate to good activities against tested microorganisms, making them a potential candidate for antimicrobial drug development (Bektaş et al., 2007), (Krolenko et al., 2016).
Synthesis and Characterization
- Development of Heterocyclic Compounds : Research has involved the synthesis and characterization of triazole-thiazolidine clubbed heterocyclic compounds, incorporating piperidine, to explore their potential antimicrobial behavior. The molecular structure of some synthesized s-triazine derivatives incorporating piperidine was investigated, showcasing the versatility of these compounds in chemical synthesis (Rameshbabu et al., 2019), (Shawish et al., 2021).
Potential Inhibitory Effects
- Inhibition of Enzymes and Anti-Diabetic Properties : Some derivatives of the compound, particularly those involving piperidine, have shown potential inhibitory effects against enzymes like α-glucosidase, suggesting their application in treating conditions like type II diabetes. The synthesis of triazolo-pyridazine-6-yl-substituted piperazines and their evaluation as anti-diabetic drugs through dipeptidyl peptidase-4 inhibition mechanism have been a notable area of study (Aziz ur-Rehman et al., 2018), (Bindu et al., 2019).
properties
IUPAC Name |
5-piperidin-4-yl-1H-1,2,4-triazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.2ClH/c8-7-10-6(11-12-7)5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H3,8,10,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDSACAJWAKBII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NN2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride |
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